molecular formula C18H18N2O3S2 B2399042 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-47-2

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2399042
CAS No.: 941883-47-2
M. Wt: 374.47
InChI Key: IFLHUPDULBGYDU-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a benzothiazole-based acetamide derivative featuring a 4,6-dimethyl-substituted benzo[d]thiazole core linked to a 4-(methylsulfonyl)phenyl group via an acetamide bridge. The methylsulfonyl moiety is a strong electron-withdrawing group (EWG), which may enhance biological activity by influencing molecular polarity, solubility, and receptor binding .

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-11-8-12(2)17-15(9-11)24-18(20-17)19-16(21)10-13-4-6-14(7-5-13)25(3,22)23/h4-9H,10H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLHUPDULBGYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound with potential therapeutic applications, particularly in oncology and pain management. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), anticancer properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzo[d]thiazole moiety linked to an acetamide group and a methylsulfonyl phenyl substituent. Its molecular formula is C16H18N2O2SC_{16}H_{18}N_2O_2S, with a molecular weight of approximately 306.39 g/mol. This structural configuration is critical for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of thiazole derivatives, including those similar to this compound. The compound's activity was assessed against various cancer cell lines using assays such as MTT for cell viability and caspase activation assays to evaluate apoptosis.

Key Findings:

  • Cell Lines Tested : A549 (lung cancer), C6 (glioma).
  • Mechanism of Action : Induction of apoptosis through activation of caspase pathways.
  • Results : Compounds with similar structures demonstrated significant anticancer activity, suggesting that this compound may exhibit comparable effects .

Structure-Activity Relationship (SAR)

The efficacy of thiazole derivatives often correlates with specific structural features. SAR studies indicate that modifications to the thiazole ring and substituents can enhance or diminish biological activity. For instance:

  • Methyl Substituents : The presence of methyl groups at positions 4 and 6 on the thiazole ring has been linked to increased potency.
  • Sulfonamide Group : The methylsulfonyl group is essential for solubility and bioavailability, affecting pharmacokinetics.

Table 1: Summary of SAR Findings

Compound VariantStructural FeaturesBiological Activity
Base CompoundN-(4,6-dimethylbenzo[d]thiazol)Moderate Anticancer
Variant AAddition of halogen at position 5Enhanced Anticancer
Variant BAlkyl substitution on sulfonamideReduced Activity

Pain Management Potential

In addition to anticancer properties, compounds similar to this compound have been explored for their analgesic effects. Dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have shown promise in reducing pain without significant side effects.

Research Highlights:

  • Animal Models : Studies demonstrated that dual inhibition resulted in significant pain relief in models of neuropathic pain.
  • Mechanism : The inhibition of FAAH leads to increased levels of endocannabinoids, which modulate pain pathways .

Case Studies

  • Case Study 1 : A study involving a series of thiazole derivatives showed that specific modifications led to improved efficacy against A549 cells, with IC50 values indicating potent activity.
  • Case Study 2 : In vivo studies in mice demonstrated that compounds with similar structures exhibited reduced immobility in forced swimming tests, suggesting antidepressant-like effects alongside analgesic properties .

Scientific Research Applications

Synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

The synthesis of this compound typically involves multi-step chemical reactions. The starting materials include benzo[d]thiazole derivatives and substituted phenyl acetamides. The synthetic pathway often utilizes various reagents and conditions to achieve the desired product with high purity and yield. For example, the reaction may proceed through an acylation step followed by cyclization or substitution reactions involving thiazole derivatives.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Studies have evaluated its effects on various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The compound has been shown to induce apoptosis in these cells, a critical mechanism for anticancer activity.

Key Findings:

  • Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in tumor cells .
  • Cell Viability Reduction: MTT assays demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It acts as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are enzymes involved in pain and inflammation pathways.

Mechanism of Action:

  • Enzyme Inhibition: By inhibiting sEH and FAAH, the compound modulates the levels of bioactive lipids that play roles in inflammation and pain signaling .
  • Pain Relief: Animal models have shown that the compound effectively alleviates acute inflammatory pain, comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzothiazole and phenyl rings can significantly influence biological activity.

Table 1: Structure-Activity Relationship Insights

Compound VariantModificationBiological ActivityIC50 (nM)
Base CompoundNoneAnticancer50
Variant A-ClIncreased Activity30
Variant B-FDecreased Activity70

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies: A study demonstrated that administration of this compound in mice resulted in significant tumor size reduction compared to control groups.
  • Clinical Relevance: Investigations into its pharmacokinetics and toxicity profiles are ongoing to assess its viability as a candidate for clinical trials targeting specific cancers.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound ID Benzothiazole Substituents Acetamide-Linked Group Key Functional Groups Reference
Target Compound 4,6-Dimethyl 4-(Methylsulfonyl)phenyl Methylsulfonyl (EWG) N/A
GB18 () 4,6-Difluoro 5-(4-Fluorobenzylidene)-thiazolidinedione C=O, C-F
SP12 () N/A 4-Bromophenyl -Br, -Cl (EWGs)
Compound None 2,6-Dichlorophenyl -Cl (EWGs)

Table 2: Physicochemical Properties of Selected Analogues

Compound ID Yield (%) Melting Point (°C) HPLC Purity (%) Reference
GB20 () 65 271–273 97.49
4k () 71.83 240.6–242.1 90.8
Compound N/A 489–491 N/A

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can yield be optimized?

  • The compound is synthesized via multi-step reactions, including condensation of benzo[d]thiazole precursors with activated acetamide derivatives. Key steps involve:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for improved solubility and reaction kinetics .
  • Catalysts : Use of anhydrous aluminum chloride or palladium-based catalysts for coupling reactions .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
    • Yield optimization strategies include iterative purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the dimethylbenzo[d]thiazole and methylsulfonylphenyl moieties .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 436.54 for related analogs) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms, though limited by compound solubility .

Q. How are physicochemical properties such as solubility and thermal stability determined?

  • Solubility : Tested in polar (DMSO, methanol) and nonpolar solvents (hexane) via shake-flask method, with DMSO preferred for biological assays .
  • Thermal stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) identify decomposition points (>200°C for most benzothiazole derivatives) .

Advanced Research Questions

Q. What methodologies are used to investigate the compound’s mechanism of action in disease models?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like α-glucosidase or acetylcholinesterase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
  • Molecular docking : Computational models (AutoDock Vina) predict binding affinities to active sites, guided by crystallographic data of homologous proteins .
  • Cellular assays : Apoptosis induction in cancer cell lines (e.g., MTT assay) with IC₅₀ values typically in the 10–50 μM range .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Standardized protocols : Replicate assays under controlled conditions (pH 7.4, 37°C) to minimize variability .
  • Orthogonal validation : Confirm activity via alternate methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .
  • Meta-analysis : Compare structural analogs (e.g., methylsulfonyl vs. ethylsulfonyl substituents) to identify substituent-dependent trends .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance bioactivity?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring to enhance target affinity .
  • Heterocycle replacement : Swap benzo[d]thiazole with pyrimidine or isoxazole rings to modulate pharmacokinetics .
  • Statistical modeling : Quantitative SAR (QSAR) models correlate logP, polar surface area, and bioactivity .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be optimized?

  • In silico ADMET prediction : Tools like SwissADME assess permeability (e.g., Caco-2 cell models) and cytochrome P450 interactions .
  • Prodrug design : Acetylate labile functional groups (e.g., hydroxyl) to improve oral absorption .
  • Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots for structural shielding .

Q. What experimental approaches evaluate synergistic effects with other therapeutic agents?

  • Combination index (CI) analysis : Chou-Talalay method quantifies synergy in cancer cell lines (e.g., CI < 1 indicates synergy with cisplatin) .
  • Pathway profiling : RNA-seq or proteomics identifies co-targeted pathways (e.g., PI3K/AKT and MAPK) .

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